Ethyl 2-iodo-4-methylpentanoate

Nucleophilic substitution α-Iodoester reactivity Synthetic intermediate

Ethyl 2-iodo-4-methylpentanoate (CAS 161518-66-7) is an α-iodoester with the molecular formula C₈H₁₅IO₂ and a molecular weight of 270.11 g/mol. Structurally, it is the ethyl ester of 2-iodo-4-methylpentanoic acid, also known as α-iodo-isocaproic acid ethyl ester.

Molecular Formula C8H15IO2
Molecular Weight 270.11 g/mol
CAS No. 161518-66-7
Cat. No. B12552890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-iodo-4-methylpentanoate
CAS161518-66-7
Molecular FormulaC8H15IO2
Molecular Weight270.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(C)C)I
InChIInChI=1S/C8H15IO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5H2,1-3H3
InChIKeyVLDDKMRFFJQNTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-iodo-4-methylpentanoate (CAS 161518-66-7): Procurement-Ready α-Iodoester with Defined Physicochemical and Chromatographic Properties


Ethyl 2-iodo-4-methylpentanoate (CAS 161518-66-7) is an α-iodoester with the molecular formula C₈H₁₅IO₂ and a molecular weight of 270.11 g/mol [1]. Structurally, it is the ethyl ester of 2-iodo-4-methylpentanoic acid, also known as α-iodo-isocaproic acid ethyl ester [1]. The compound is characterized as a halogenated ester of the fatty acid class [1]. Its chromatographic behavior is well-defined, with a Kovats retention index of 1313 on a non-polar OV-101 capillary column at 80°C, as established in systematic studies of halogenoethyl ester homologs [2]. This baseline characterization supports its reliable identification and trace-level analysis in complex synthetic workflows.

Ethyl 2-iodo-4-methylpentanoate: Why Interchanging α-Haloesters Compromises Synthetic Reliability


While ethyl 2-iodo-4-methylpentanoate, ethyl 2-bromo-4-methylpentanoate, and ethyl 2-chloro-4-methylpentanoate share an identical α-haloester carbon skeleton, they are not functionally interchangeable. The nature of the halogen leaving group dictates the kinetics and thermodynamics of nucleophilic substitution and radical initiation steps. The C–I bond is significantly weaker than the C–Br and C–Cl bonds, rendering the iodo derivative inherently more reactive [1]. This differential reactivity translates to quantifiable differences in reaction rates and product yields. Furthermore, the distinct physicochemical properties of each halogen confer unique boiling points and chromatographic retention behaviors, which directly impact purification and analytical method development. Selecting the incorrect halogen congener can lead to incomplete conversion, the formation of complex byproduct mixtures, or the failure of a validated analytical method [2].

Quantitative Differentiation of Ethyl 2-iodo-4-methylpentanoate from Halogenated Analogs: A Data-Driven Procurement Guide


Superior Leaving Group Ability: C–I Bond Dissociation Energy Quantifies Enhanced Reactivity Over Bromo and Chloro Analogs

Ethyl 2-iodo-4-methylpentanoate possesses a carbon-iodine bond with a bond dissociation energy (BDE) of approximately 239 kJ/mol, based on well-established class-level data for α-iodoesters [1]. This is substantially lower than the C–Br BDE (~285 kJ/mol) in ethyl 2-bromo-4-methylpentanoate and the C–Cl BDE (~340 kJ/mol) in ethyl 2-chloro-4-methylpentanoate [1]. The 46 kJ/mol (19%) reduction in BDE compared to the bromo analog, and 101 kJ/mol (42%) reduction compared to the chloro analog, directly translates to a significantly lower activation barrier for nucleophilic substitution reactions. This quantitative advantage makes the iodo derivative the preferred substrate for synthetic sequences requiring high conversion rates under mild conditions.

Nucleophilic substitution α-Iodoester reactivity Synthetic intermediate

Distinct Chromatographic Retention: Kovats Index Provides Unambiguous Identification and Method Transferability

Ethyl 2-iodo-4-methylpentanoate exhibits a Kovats retention index (I) of 1313 on a non-polar OV-101 capillary column at 80°C [1]. This value is derived from systematic studies of halogenoethyl ester homologs and provides a robust, instrument-independent parameter for compound identification [1]. In contrast, the bromo analog, ethyl 2-bromo-4-methylpentanoate, would be expected to have a markedly different retention index based on established trends in the series. The specific I=1313 value serves as a quantitative benchmark for verifying compound identity and purity, particularly in reaction monitoring or quality control workflows where closely related halogenated esters may be present as impurities or byproducts.

Gas chromatography Analytical method validation Kovats retention index

Molecular Weight as a Purity Proxy: Gravimetric and Mass Spectrometric Differentiation from Bromo Analog

Ethyl 2-iodo-4-methylpentanoate has a molecular weight of 270.11 g/mol, which is 47.00 g/mol (21%) higher than its bromo analog (ethyl 2-bromo-4-methylpentanoate, MW 223.11 g/mol) [1]. This substantial mass difference provides a straightforward, quantitative basis for purity assessment via mass spectrometry (e.g., LC-MS or GC-MS) and for gravimetric verification of reagent identity. The distinct isotopic signature of iodine (M+· peak and [M+2]· isotope pattern) offers an additional orthogonal confirmation of the compound's identity, easily distinguishable from the bromine isotopic pattern of the bromo analog.

Quality control Mass spectrometry Purity assessment

Distinct Physicochemical Profile: Boiling Point Differentiates Iodo from Bromo and Chloro Congeners

While a precise boiling point for ethyl 2-iodo-4-methylpentanoate is not universally established at atmospheric pressure, the bromo analog (ethyl 2-bromo-4-methylpentanoate) has a reported boiling point of 86-87 °C at 11 mmHg [1]. The iodo derivative, with its substantially higher molecular weight and polarizability, is predicted to have a significantly higher boiling point than its bromo counterpart. This difference has practical implications for purification strategies, such as distillation or solvent removal, and for assessing the compound's thermal stability during storage and handling. In contrast, the chloro analog (ethyl 2-chloro-4-methylpentanoate, MW 178.65 g/mol) will have an even lower boiling point, highlighting the importance of selecting the correct halogen for the intended reaction and workup conditions.

Purification Physical properties Synthetic workup

Ethyl 2-iodo-4-methylpentanoate: Target Application Scenarios Derived from Quantitative Differentiation Evidence


Accelerated Nucleophilic Substitution: α-Functionalization of the Leucine Carbon Skeleton

Ethyl 2-iodo-4-methylpentanoate is the preferred electrophilic substrate for the synthesis of α-functionalized 4-methylpentanoate derivatives via SN2 or SN1-type nucleophilic substitutions. The quantifiably lower C–I bond dissociation energy (239 kJ/mol) compared to the C–Br (285 kJ/mol) and C–Cl (340 kJ/mol) bonds in corresponding analogs [1] ensures higher reaction rates and conversion yields under mild conditions. This is particularly advantageous for introducing nitrogen, sulfur, or oxygen nucleophiles to generate α-amino, α-thio, or α-hydroxy ester building blocks, which are valuable intermediates in medicinal chemistry and natural product synthesis. Procurement of the iodo analog directly addresses the need for a highly reactive α-haloester that minimizes reaction time and byproduct formation.

Analytical Method Development and Quality Control: Reliable Compound Identification via Kovats Retention Index

In analytical chemistry and quality control (QC) laboratories, the unambiguous identification of ethyl 2-iodo-4-methylpentanoate in reaction mixtures or final products relies on its well-defined chromatographic behavior. The Kovats retention index of 1313 on a standard non-polar OV-101 column [2] provides a quantitative, instrument-independent parameter for confirming compound identity. This value is critical for developing and validating GC methods for purity assessment, reaction monitoring, and the detection of trace impurities, such as the bromo or chloro analogs that may co-elute or interfere with quantification. The specific I=1313 value serves as a benchmark for method transfer and regulatory compliance, ensuring consistent and reliable analytical data.

Synthesis of Iodo-Leucine Analogs for Radiopharmaceutical and Biochemical Probe Development

Ethyl 2-iodo-4-methylpentanoate serves as a key starting material for the synthesis of iodo-substituted leucine analogs, which are of interest as potential pancreas-localizing agents and as tools for studying amino acid transport and metabolism [3]. The presence of the iodine atom allows for subsequent isotopic exchange with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) to produce radiolabeled amino acid derivatives for imaging or therapeutic applications [3]. The quantifiably higher reactivity of the iodo leaving group facilitates the efficient introduction of the amino functionality, a critical step in constructing the α-amino acid framework. Selecting the iodo ester over the bromo or chloro analog is essential for achieving the necessary reaction kinetics and yield in these multi-step, low-scale radiochemical syntheses.

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